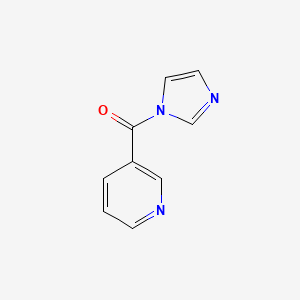![molecular formula C15H20N4O4 B12920306 N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine CAS No. 919772-87-5](/img/structure/B12920306.png)
N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine involves several steps, including the formation of the piperidine ring and the subsequent functionalization of the molecule. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ozone for oxidative cleavage, dimethyl sulfide for reductive workup, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share the piperidine moiety but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
919772-87-5 |
|---|---|
Molekularformel |
C15H20N4O4 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]-3-(1-prop-2-enylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C15H20N4O4/c1-2-6-19-8-10(16-9-19)7-12(15(22)23)18-14(21)11-4-3-5-13(20)17-11/h2,8-9,11-12H,1,3-7H2,(H,17,20)(H,18,21)(H,22,23)/t11-,12-/m0/s1 |
InChI-Schlüssel |
WHCDWQGAGODLMZ-RYUDHWBXSA-N |
Isomerische SMILES |
C=CCN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)[C@@H]2CCCC(=O)N2 |
Kanonische SMILES |
C=CCN1C=C(N=C1)CC(C(=O)O)NC(=O)C2CCCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)




![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)


![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)


![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)


